molecular formula C11H7NO3S B428740 3-(2-Nitrophenyl)thiophene-2-carbaldehyde

3-(2-Nitrophenyl)thiophene-2-carbaldehyde

Cat. No.: B428740
M. Wt: 233.24g/mol
InChI Key: ZICJEZSPEBQEHB-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H7NO3S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitrophenyl group attached to the thiophene ring, along with an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Nitrophenyl)thiophene-2-carbaldehyde typically involves the following steps:

    Nitration of Phenylthiophene: The initial step involves the nitration of phenylthiophene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formylation: The nitrated product is then subjected to formylation to introduce the aldehyde group.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-(2-Nitrophenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or by using iron powder in acidic conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. .

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, Fe/HCl

    Substitution: Br2, HNO3, SO3/H2SO4

Major Products Formed:

Scientific Research Applications

Chemistry:

3-(2-Nitrophenyl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds, which are of interest in medicinal chemistry and material science .

Biology and Medicine:

In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .

Industry:

The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific optical and electronic properties, which are valuable in the electronics and photonics industries.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)thiophene-2-carbaldehyde and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological macromolecules such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Properties

Molecular Formula

C11H7NO3S

Molecular Weight

233.24g/mol

IUPAC Name

3-(2-nitrophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7NO3S/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-7H

InChI Key

ZICJEZSPEBQEHB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(SC=C2)C=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SC=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 3-bromothiophen-2-aldehyde (2) (5.20 g, 27 mmol), solubilized in ethylene glycol dimethyl ether (105 ml) was treated with (Ph3P)4Pd (936 mg, 0.81 mmol), with 2-nitrophenylboronic acid (5 g, 30 mmol) and an aqueous solution of 2M NaHCO3 (70 ml). The reaction mixture was then refluxed for 5 hrs. Then the mixture was cooled to room temperature, the solvent was partially removed under reduced pressure and the resulting mixture was extracted with ethyl acetate (4×100 ml). The combined organic layer was washed with a saturated solution of NaCl, dried (Na2SO4), and evaporated under reduced pressure. The mixture was chromatographed using 80/20 petroleum ether/ethyl acetate, thus giving the derivative (8) (4.5 g, 83% yield).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
936 mg
Type
catalyst
Reaction Step Four
Name
Yield
83%

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